molecular formula C19H16ClNO2 B2769013 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 862661-17-4

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B2769013
M. Wt: 325.79
InChI Key: LIBUPUMSZIBUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, also known as 7-CMDMQ, is an important organic compound used in a variety of scientific research applications. It is a member of the quinoline family of compounds, a group of heterocyclic aromatic compounds with a nitrogen atom in the ring structure. 7-CMDMQ is used in many fields of research, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

    Pharmaceuticals

    Quinoline is a vital scaffold for leads in drug discovery . Many new therapeutic agents have been developed using the quinoline nucleus . Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

    Synthetic Organic Chemistry

    Quinoline is an essential segment of both natural and synthetic compounds . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .

properties

IUPAC Name

7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-10-4-6-13(7-5-10)17-12(3)16(19(22)23)14-8-9-15(20)11(2)18(14)21-17/h4-9H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBUPUMSZIBUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

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